N-Acetyl-D-mannosamine hydrate
Overview
Description
N-Acetyl-D-mannosamine (2-ACETAMIDO-2-DEOXY-D-MANNOPYRANOSE HYDRATE) is a monosaccharide used as a precursor in the chemical or enzymatic synthesis of the neuraminic acids found in glycolipids and glycoproteins . It is also known as ManNAc and is a potential drug for the treatment of hereditary inclusion body myopathy . It has been reported to improve cognitive function in aged animals .
Synthesis Analysis
N-Acetyl-D-mannosamine is used for the synthesis of sialic acid . It is also a synthetic intermediate for a number of carbohydrate-derived families of biologically active compounds and pharmaceutical candidates . A practical method for the stereoselective synthesis of β-glycosides of mannosamine has been reported .Molecular Structure Analysis
The molecular formula of N-Acetyl-D-mannosamine hydrate is C8H17NO7 . Its molecular weight is 239.22 g/mol . The InChIKey is KVWIBLJBIFTKIZ-XNJRRJNCSA-N .Chemical Reactions Analysis
N-Acetyl-D-mannosamine is involved in various chemical reactions. For instance, it is used in the synthesis of sialic acid . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
N-Acetyl-D-mannosamine hydrate has a molecular weight of 239.22 g/mol . It has 6 hydrogen bond donors and 7 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 239.10050188 g/mol .Scientific Research Applications
Biochemical Engineering and Biological Implications
N-Acetyl-D-mannosamine (ManNAc) serves as the physiological precursor to all sialic acids, which are vital for cellular recognition and binding processes. The structural diversity of sialic acid is crucial for the interaction between cells and pathogens, as well as among cells themselves. Recent research has demonstrated that synthetic N-acyl-modified D-mannosamines can be metabolized into respective N-acyl-modified neuraminic acids in both in vitro and in vivo settings. These modifications reveal the significant role of the N-acyl side chain in sialic acids for various biological interactions, including virus-host cell receptor interactions. Moreover, these compounds have enabled studies on cell surface sialic acid modifications, providing new insights into carbohydrate receptor functions in their native environments and offering new tools for therapeutic and diagnostic applications (Keppler et al., 2001).
Therapeutic Effects on Cognitive Dysfunction
Studies have shown that N-Acetyl-D-mannosamine treatment can alleviate age-related cognitive dysfunction. For instance, a study involving dogs demonstrated that ManNAc treatment significantly reduced error trials in a place-learning test and improved the active-resting cycle, suggesting its potential in alleviating cognitive declines associated with aging (Nagasawa et al., 2014).
Synthesis of Non-natural ManNAc Analogs
The sialic acid biosynthetic pathway's ability to process non-natural ManNAc analogs opens avenues for introducing unique functionalities into cell surface glycans. This capability allows for the synthesis of novel sialic acid precursors, such as thiol-functionalized sialic acids, which have applications in creating artificial cellular receptors and studying cell surface modifications (Sampathkumar et al., 2006).
Influence on Angiogenic Capacity and Blood Vessel Formation
Research indicates that artificial and natural sialic acid precursors, including N-Acetyl-D-mannosamine, can modulate the angiogenic capacity of human cells, such as umbilical vein endothelial cells. This modulation of blood vessel formation highlights the potential of sialic acid precursors in therapeutic strategies aimed at regulating angiogenesis (Bayer et al., 2013).
Modulation of Synaptic Transmission and Plasticity
Chronic administration of N-Acetyl-D-mannosamine has shown promise in improving synaptic transmission and long-term potentiation in aging models, indicating its potential as a therapeutic agent for cognitive dysfunction and related neurodegenerative disorders (Taniguchi et al., 2015).
Safety And Hazards
N-Acetyl-D-mannosamine hydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6.H2O/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11;/h2,5-8,11,13-15H,3H2,1H3,(H,9,12);1H2/t5-,6-,7-,8-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWIBLJBIFTKIZ-XNJRRJNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628697 | |
Record name | 2-Acetamido-2-deoxy-D-mannose--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-mannosamine hydrate | |
CAS RN |
676347-48-1, 14131-64-7 | |
Record name | N-Acetyl-D-mannosamine hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676347481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamido-2-deoxy-D-mannose--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL-D-MANNOSAMINE HYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FPD5WTK4TS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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